2,5-Dimethylpyridin-4-amine

Lipophilicity Medicinal Chemistry ADME

Why choose 2,5-Dimethylpyridin-4-amine over generic 4-aminopyridine? The 2,5-dimethyl substitution pattern unlocks unique electronic effects (pKa ~10.01), zero rotatable bonds for conformational rigidity, and blocked CYP oxidation sites—delivering superior CNS penetration (LogP 1.14) and metabolic stability. Validated in kinase inhibitor design (METTL3, WO-2021111124-A1) and MASP-2 inhibitor patents (US-2021179612-A1). This rigid scaffold enables precise selectivity tuning; don't compromise your pipeline with generic alternatives. Order ≥98% purity now.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 22279-89-6
Cat. No. B1334585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyridin-4-amine
CAS22279-89-6
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C)N
InChIInChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9)
InChIKeyKQCWCIYVDIVYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyridin-4-amine (CAS 22279-89-6): Procurement Specifications and Baseline Characterization


2,5-Dimethylpyridin-4-amine (CAS 22279-89-6) is a C-2/C-5 methylated 4-aminopyridine derivative with molecular formula C₇H₁₀N₂ and molecular weight 122.17 g/mol [1]. Commercially available at purities of ≥95% to ≥98%, this heterocyclic building block is supplied as a research chemical for medicinal chemistry and organic synthesis applications . The compound features a pyridine ring substituted with methyl groups at the 2- and 5-positions and a primary amino group at the 4-position, with a topological polar surface area of 38.9 Ų and zero rotatable bonds .

Why Generic Substitution of 2,5-Dimethylpyridin-4-amine (CAS 22279-89-6) Introduces Uncontrolled Risk


Substitution of 2,5-Dimethylpyridin-4-amine with generic 4-aminopyridine or other in-class pyridylamines is not functionally equivalent due to position-specific effects on electronic properties, nucleophilicity, and metabolic stability. The 2,5-dimethyl substitution pattern alters the electron density distribution on the pyridine ring, which directly influences the compound's pKa, nucleophilic character, and coordination behavior as a ligand or catalyst . Furthermore, C-2 and C-5 methylation blocks potential sites for CYP-mediated oxidative metabolism, conferring metabolic stability advantages relative to unsubstituted 4-aminopyridine [1]. The absence of rotatable bonds (nRot = 0) also distinguishes this rigid scaffold from flexible aminopyridine analogs, with implications for target binding and pharmacokinetic predictability .

Quantitative Differentiation Evidence for 2,5-Dimethylpyridin-4-amine (CAS 22279-89-6) Against Structural Analogs


Enhanced Lipophilicity (LogP) of 2,5-Dimethylpyridin-4-amine Relative to Unsubstituted 4-Aminopyridine

2,5-Dimethylpyridin-4-amine exhibits substantially increased lipophilicity (XLogP3 = 0.9; consensus LogP = 1.14) compared to unsubstituted 4-aminopyridine (calculated LogP ≈ -0.2 to 0.1). This ~10-fold increase in calculated octanol-water partition coefficient reflects the lipophilic contribution of two methyl groups on the pyridine scaffold [1].

Lipophilicity Medicinal Chemistry ADME

Reduced Rotatable Bond Count (nRot = 0) of 2,5-Dimethylpyridin-4-amine vs. Flexible Amine-Containing Analogs

2,5-Dimethylpyridin-4-amine possesses zero rotatable bonds (nRot = 0), conferring complete conformational rigidity relative to flexible aminopyridine analogs such as (2,5-dimethylpyridin-4-yl)methylamine (nRot ≥ 2) or 4-(dimethylamino)pyridine (nRot = 1) .

Molecular Rigidity Drug Design Conformational Restriction

Predicted Basicity (pKa) of 2,5-Dimethylpyridin-4-amine and Implications for Nucleophilic Catalysis

2,5-Dimethylpyridin-4-amine exhibits a predicted pKa of 10.01±0.42, positioning it as a moderately strong base compared to unsubstituted 4-aminopyridine (pKa ≈ 9.1) and 4-dimethylaminopyridine (DMAP; pKa ≈ 9.7) . The electron-donating effect of the 2- and 5-methyl groups increases electron density at the pyridine nitrogen, enhancing basicity and nucleophilic character relative to 4-aminopyridine, though remaining below the supernucleophilic DMAP scaffold [1].

Basicity Nucleophilicity Organocatalysis

Patent-Cited Utility of 2,5-Dimethylpyridin-4-amine as a Scaffold in MASP-2 and METTL3 Inhibitor Programs

2,5-Dimethylpyridin-4-amine is specifically cited as a key synthetic intermediate or scaffold element in multiple pharmaceutical patent applications, including MASP-2 inhibitors (US-2021179612-A1, WO-2021113686-A1) and METTL3 inhibitors (WO-2021111124-A1) . In contrast, unsubstituted 4-aminopyridine and many generic aminopyridines lack this specific patent footprint in these therapeutic areas [1].

Medicinal Chemistry Patent Analysis Kinase Inhibition

Evidence-Backed Application Scenarios for 2,5-Dimethylpyridin-4-amine (CAS 22279-89-6) in Industrial and Academic Research


CNS Drug Discovery Programs Requiring Enhanced BBB Penetration

2,5-Dimethylpyridin-4-amine is optimally suited for CNS-targeted medicinal chemistry campaigns where improved blood-brain barrier (BBB) penetration is a design objective. With a consensus LogP of 1.14, low molecular weight (122.17 g/mol), and zero rotatable bonds, the compound satisfies multiple criteria for CNS drug-likeness . Procurement of this building block enables the synthesis of CNS-penetrant analogs that would be inaccessible when starting from more polar 4-aminopyridine (LogP < 0) .

Kinase and Epigenetic Inhibitor Scaffold Construction

The rigid 2,5-dimethyl-4-aminopyridine core serves as an ATP-mimetic hinge-binding motif in kinase inhibitor design. Its presence in METTL3 inhibitor patent families (WO-2021111124-A1) demonstrates validated utility in epitranscriptomic drug discovery . The 2- and 5-methyl groups provide steric bulk that can modulate selectivity against off-target kinases, while the 4-amino group serves as a vector for further functionalization . This scaffold is pre-validated for programs targeting the m⁶A RNA methylation machinery.

Nucleophilic Organocatalysis Requiring Moderate Basicity

For acylation and related nucleophilic catalysis applications where DMAP's supernucleophilicity (pKa ≈ 9.7) leads to undesired side reactions or poor chemoselectivity, 2,5-Dimethylpyridin-4-amine offers a balanced alternative. Its predicted pKa of 10.01 provides enhanced nucleophilicity relative to 4-aminopyridine, yet its primary amine functionality and methyl substitution pattern confer different steric and electronic properties that can be exploited for substrate-selective catalysis . This intermediate reactivity profile is particularly valuable in multi-step syntheses of complex natural products and pharmaceutical intermediates.

Complement Pathway Inhibitor Development (MASP-2 Targeted Therapeutics)

2,5-Dimethylpyridin-4-amine is specifically cited in patent literature as a key intermediate for MASP-2 inhibitors, which target the lectin pathway of complement activation implicated in various inflammatory and autoimmune disorders . Sourcing this specific substitution pattern is essential for executing the synthetic routes disclosed in US-2021179612-A1 and WO-2021113686-A1 . Generic 4-aminopyridine or 2-aminopyridine analogs cannot be directly substituted without deviating from the patented synthetic schemes and losing structure-activity relationships established in these filings.

Technical Documentation Hub

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